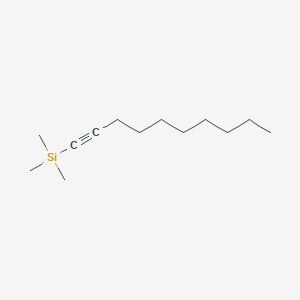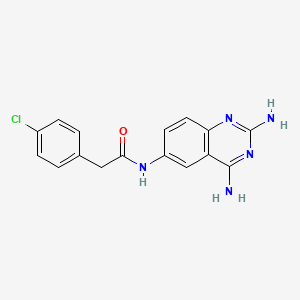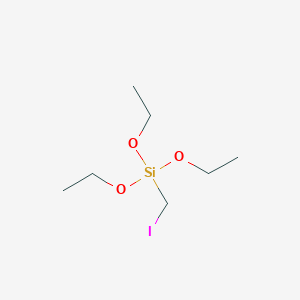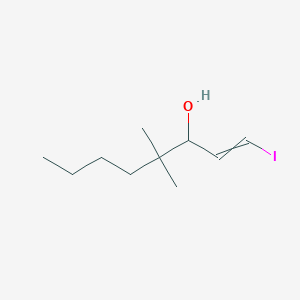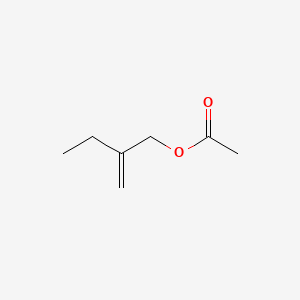
2-Methylene-1-butanol, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylene-1-butanol, acetate, also known as 2-Methyl-1-butyl acetate, is an organic compound with the molecular formula C7H14O2. It is an ester formed from the reaction of 2-methyl-1-butanol and acetic acid. This compound is commonly used in the fragrance and flavor industry due to its pleasant fruity odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylene-1-butanol, acetate can be synthesized through an esterification reaction, where 2-methyl-1-butanol reacts with acetic acid in the presence of a mineral acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion and produce the ester along with water as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids like sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then distilled to separate the ester from other components .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylene-1-butanol, acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-methyl-1-butanol and acetic acid in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The ester can be oxidized to produce carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-Methyl-1-butanol and acetic acid.
Reduction: 2-Methyl-1-butanol.
Oxidation: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-Methylene-1-butanol, acetate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug formulation and delivery.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Wirkmechanismus
The mechanism of action of 2-Methylene-1-butanol, acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-methyl-1-butanol and acetic acid, which can then participate in further biochemical reactions. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1-butanol: The alcohol precursor to the ester.
2-Methylbutyl acetate: Another ester with similar properties.
Acetic acid 2-methylbutyl ester: Another name for 2-Methylene-1-butanol, acetate
Uniqueness
This compound is unique due to its specific structure and the resulting properties, such as its pleasant fruity odor, which makes it valuable in the fragrance and flavor industry. Its reactivity and versatility in chemical reactions also distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
55670-09-2 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
2-methylidenebutyl acetate |
InChI |
InChI=1S/C7H12O2/c1-4-6(2)5-9-7(3)8/h2,4-5H2,1,3H3 |
InChI-Schlüssel |
WKGRWJCXJGXZFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


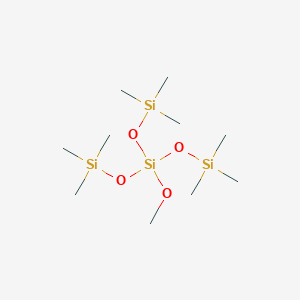
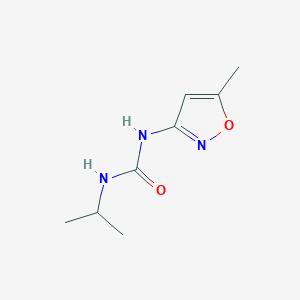
![8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B14643558.png)

![(10R,13S,17R)-5'-Methoxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3-ol](/img/structure/B14643563.png)
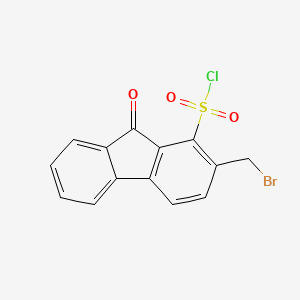
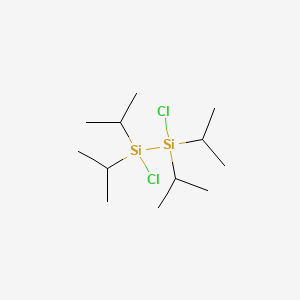
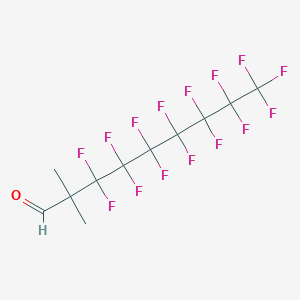
![2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane](/img/structure/B14643580.png)
![nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643588.png)
